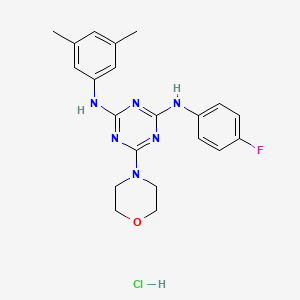

N2-(3,5-dimethylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

This compound is a 1,3,5-triazine derivative featuring a morpholine substituent at position 6 and aromatic amines at positions 2 and 4. The N2 group is substituted with a 3,5-dimethylphenyl moiety, while the N4 group bears a 4-fluorophenyl ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-N-(3,5-dimethylphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O.ClH/c1-14-11-15(2)13-18(12-14)24-20-25-19(23-17-5-3-16(22)4-6-17)26-21(27-20)28-7-9-29-10-8-28;/h3-6,11-13H,7-10H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDXKTRFGNQQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dimethylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the dimethylphenyl, fluorophenyl, and morpholino groups. Common reagents used in these reactions include chlorinated solvents, bases like potassium carbonate, and catalysts such as palladium complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N2-(3,5-dimethylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in dry solvents under inert atmospheres.

Substitution: Nucleophiles like amines or thiols; reactions may require catalysts and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C21H24ClFN6O

- Molecular Weight: 430.9 g/mol

- CAS Number: 1179478-48-8

The compound features a triazine ring with multiple functional groups that contribute to its reactivity and interaction with biological systems. This structure allows it to serve as a versatile building block in synthetic chemistry.

Chemistry

In the field of chemistry, N2-(3,5-dimethylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is utilized as:

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reagent in Reactions: The compound can participate in various chemical reactions due to its reactive functional groups.

Biology

Research into the biological activities of this compound has revealed several promising applications:

- Antimicrobial Properties: Studies indicate that derivatives of triazine compounds exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity: Preliminary investigations suggest potential anticancer effects, with ongoing research aimed at understanding the mechanisms involved in tumor suppression and cell apoptosis.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Targeted Drug Development: Its ability to interact with specific molecular targets makes it a candidate for developing targeted therapies for diseases such as cancer.

- Drug Delivery Systems: The compound may be incorporated into drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

Industrial Applications

In industrial settings, this compound finds applications in:

- Material Science: It is used in the development of new materials with specific properties for applications in electronics and coatings.

- Catalysis: The compound may act as a catalyst in various industrial processes, improving reaction efficiency and selectivity.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |

| Study B | Anticancer Effects | Showed that the compound induces apoptosis in breast cancer cell lines through caspase activation. |

| Study C | Synthesis Applications | Highlighted its use as a versatile building block for synthesizing novel triazine derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism of action of N2-(3,5-dimethylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar 1,3,5-Triazine Derivatives

Structural and Substituent Variations

a) 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

- Substituents : Chlorine at position 4, N-methylphenyl at position 2, morpholine at position 5.

- Key Differences : The chlorine atom introduces strong electron-withdrawing effects, increasing electrophilicity compared to the dimethyl/fluorophenyl substituents in the main compound. The N-methyl group reduces steric hindrance compared to the 3,5-dimethylphenyl group .

- Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-6-morpholino-triazine with N-methylaniline (81.3% yield), highlighting efficient reactivity at the triazine core .

b) 6-(4-Morpholinyl)-N-phenyl-N′-[3-(Trifluoromethyl)phenyl]-1,3,5-Triazine-2,4-diamine

- Substituents : Phenyl at position 2, 3-(trifluoromethyl)phenyl at position 4, morpholine at position 6.

- Key Differences : The trifluoromethyl group is a potent electron-withdrawing substituent, enhancing metabolic stability and lipophilicity compared to the 4-fluorophenyl group in the main compound. This may improve membrane permeability in biological systems .

c) Bis(morpholino-1,3,5-triazine) Derivatives

- Substituents : Two morpholine groups at positions 4 and 6, with a urea-linked benzamide moiety.

- Key Differences: Dual morpholine substitutions significantly increase polarity and aqueous solubility, contrasting with the single morpholine group in the main compound.

Physical and Spectral Properties

- IR Spectroscopy :

- Crystallography: In 4-chloro-N-methyl-6-morpholino-triazine, bond lengths (C-N: ~1.33 Å, C-Cl: ~1.73 Å) align with typical triazine geometries, suggesting similar stability for the main compound .

Biological Activity

N2-(3,5-dimethylphenyl)-N4-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. Its unique chemical structure suggests potential biological activities that have garnered interest in pharmaceutical research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H24ClFN6O

- Molecular Weight : 430.9 g/mol

- CAS Number : 1179478-48-8

- Structure : The compound consists of a triazine ring substituted with dimethylphenyl and fluorophenyl groups, along with a morpholine moiety.

Anticancer Properties

Research has indicated that triazine derivatives exhibit significant anticancer activity. The mechanism of action for this compound appears to involve:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in various cancer cell lines.

A study conducted on a series of triazine compounds demonstrated that modifications to the phenyl and morpholine substituents significantly influenced their cytotoxicity against cancer cells. The results indicated that compounds similar to this compound showed promising results against breast and prostate cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. The proposed mechanisms include:

- Disruption of Cell Membrane Integrity : The hydrophobic nature of the morpholine group may enhance membrane permeability.

- Interference with Nucleic Acid Synthesis : The triazine core can interact with DNA or RNA, inhibiting replication and transcription processes.

In vitro assays have shown that derivatives of this compound can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activities linked to cell signaling pathways.

- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting normal cellular processes.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cells (MCF7). The results showed a dose-dependent decrease in cell viability after 48 hours of treatment. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 35 |

| 100 | 20 | 60 |

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy against E. coli, the compound demonstrated significant inhibition at concentrations as low as 25 µg/mL. This suggests its potential application in developing new antimicrobial agents .

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0 | 0 |

| 25 | 15 |

| 50 | 25 |

| 100 | 35 |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution on a 1,3,5-triazine core. A microwave-assisted one-pot method using cyanoguanidine, aromatic aldehydes, and arylamines is efficient for scalability . Purification often involves column chromatography (e.g., heptane/ethyl acetate gradients) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm and NMR spectroscopy (e.g., monitoring aromatic proton shifts at δ 7.2–8.1 ppm) .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

- X-ray crystallography : Resolves substituent positioning on the triazine ring (e.g., morpholino group orientation) .

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., 4-fluorophenyl protons as doublets at δ 7.3–7.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 455.18) .

Q. How is preliminary biological activity screened in vitro?

Antitumor potential is assessed using cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7). IC50 values are compared to reference compounds like hexamethylmelamine. Antimicrobial activity is tested via broth microdilution (MIC against S. aureus, E. coli) .

Advanced Research Questions

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

- Solubility : Introduce hydrophilic groups (e.g., sulfonate) via substitution at the morpholino nitrogen while monitoring logP changes .

- Metabolic stability : Perform microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., triazine ring oxidation). Stabilize via fluorination or steric hindrance .

- Bioavailability : Use in vivo PK studies in rodents, tracking plasma half-life (t1/2) and AUC via LC-MS/MS .

Q. How should conflicting data on biological activity be resolved?

Example: Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols:

- Use synchronized cell cultures and serum-free media during dosing .

- Validate results with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. What safety protocols are essential during handling?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride fumes.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Q. How can reaction yields be improved in large-scale synthesis?

- Solvent optimization : Replace dioxane with DMF to enhance nucleophilicity of aryl amines .

- Catalysis : Add K2CO3 to deprotonate amines, accelerating substitution kinetics .

- DOE approach : Vary temperature (80–120°C) and stoichiometry (1:1.2 triazine:amine) to identify optimal conditions .

Q. What strategies validate structure-activity relationships (SAR)?

- Substituent variation : Compare analogues (e.g., 4-chlorophenyl vs. 4-fluorophenyl) in bioassays .

- Computational modeling : Dock compounds into target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities .

- Crystallography : Correlate triazine ring planarity (via torsional angles) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.